Home > Products > Screening Compounds P64335 > 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
13,14-dehydro-15-cyclohexyl Carbaprostacyclin -

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Catalog Number: EVT-1198274
CAS Number:
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a monoterpenoid.
Synthesis Analysis

The synthesis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin involves several key steps that enhance its stability and efficacy. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as cyclohexane derivatives and other organic reagents.
  2. Key Reactions:
    • Formation of the Carbaprostacyclin Core: This involves the cyclization of appropriate precursors to form the carbaprostacyclin structure, which may include dehydrogenation steps to introduce double bonds at the 13 and 14 positions.
    • Functional Group Modifications: Various functional groups are introduced or modified to optimize biological activity and stability.
  3. Yield and Purification: The final product is purified through techniques such as chromatography to achieve high purity levels necessary for biological testing .
Molecular Structure Analysis

The molecular structure of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin can be described as follows:

  • Molecular Formula: C20H30O5
  • Molecular Weight: Approximately 350.45 g/mol
  • Structural Features:
    • The compound contains a cyclohexyl group at the 15 position, contributing to its stability.
    • It features a carbocyclic structure that mimics the natural prostacyclin but with modifications that enhance its pharmacological properties.
  • 3D Structure Visualization: Computational modeling can provide insights into the spatial arrangement of atoms, which is crucial for understanding its interaction with biological targets .
Chemical Reactions Analysis

13,14-dehydro-15-cyclohexyl Carbaprostacyclin participates in various chemical reactions relevant to its biological activity:

  1. Inhibition of Platelet Aggregation: The compound acts by binding to specific receptors on platelets, inhibiting aggregation induced by adenosine diphosphate (ADP) and other aggregating agents.
  2. Vasodilatory Effects: It induces vasodilation through relaxation of vascular smooth muscle cells, mediated by cyclic adenosine monophosphate (cAMP) pathways.
  3. Stability in Biological Systems: The modifications in the structure confer resistance to enzymatic degradation, allowing for prolonged action in vivo .
Mechanism of Action

The mechanism of action of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin primarily involves:

  1. Receptor Interaction: The compound interacts with the prostacyclin receptor (IP receptor), leading to increased cAMP levels within target cells.
  2. Signal Transduction Pathways:
    • Activation of protein kinase A (PKA) pathways results in various cellular responses including smooth muscle relaxation and inhibition of platelet activation.
    • It also modulates other signaling pathways that contribute to anti-inflammatory effects.

This mechanism underlies its therapeutic potential in treating conditions characterized by excessive platelet aggregation or vascular constriction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Exhibits enhanced stability compared to natural prostacyclins due to its structural modifications, making it suitable for pharmaceutical formulations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicating solid-state stability .
Applications

The applications of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin are primarily centered around its pharmacological effects:

  1. Cardiovascular Therapeutics: Used in managing conditions like pulmonary hypertension and peripheral vascular diseases by promoting vasodilation and inhibiting platelet aggregation.
  2. Research Applications: Serves as a valuable tool in pharmacological studies aimed at understanding platelet function and vascular biology.
  3. Potential in Drug Development: Its structural properties make it a candidate for developing new therapeutic agents targeting similar pathways involved in cardiovascular health .
Introduction to Carbaprostacyclin Derivatives

Historical Context of Prostacyclin Analog Development

The discovery of prostacyclin (prostaglandin I₂ or PGI₂) in 1976 marked a breakthrough in understanding vascular homeostasis. This endogenous eicosanoid, synthesized primarily by vascular endothelial cells, demonstrated potent vasodilatory and platelet-inhibitory properties [3] [10]. However, its extreme chemical instability (half-life <2 minutes at physiological pH) and rapid degradation to inactive 6-keto-prostaglandin F₁α severely limited therapeutic applications [6] [10]. This instability catalyzed pharmaceutical efforts to develop synthetic analogs that retained PGI₂'s beneficial effects while overcoming its physicochemical limitations. Early analogs like carbacyclin (carbaprostacyclin) replaced the labile enol ether moiety with a stable methylene bridge, significantly improving compound stability while maintaining platelet aggregation inhibitory activity at nanomolar concentrations [7]. These first-generation analogs established the carbaprostacyclin scaffold as a viable platform for further structural optimization targeting enhanced receptor affinity and metabolic stability [2] [7].

Structural Evolution from Prostacyclin (PGI₂) to Carbaprostacyclins

The structural evolution of carbaprostacyclins involved systematic modifications to the native PGI₂ structure:

  • Core scaffold stabilization: Replacement of the oxygen atom in the enol-ether moiety (C9-C11) of PGI₂ with a methylene group (-CH₂-) created carbacyclin (carbaprostacyclin), converting the molecule to a stable carbocyclic system resistant to acid-catalyzed hydrolysis [2] [7].
  • C15 modifications: Introduction of substituents at C15 significantly modulated receptor binding affinity and duration of action. The 15-cyclohexyl modification in particular enhanced resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a major catabolic pathway for natural prostaglandins [5] [9].
  • Upper chain modifications: Alterations in the ω-chain (C13-C20) fine-tuned pharmacological specificity. The 13,14-dehydro modification (introduction of a cis double bond between C13-C14) reduced conformational flexibility and enhanced selectivity for the prostacyclin (IP) receptor [1] [5].

Table 1: Structural Evolution of Key Prostacyclin Analogs

CompoundCore StructureC15 ModificationUpper Chain ModificationPrimary Advancement
Prostacyclin (PGI₂)Enol etherHydroxylFully saturatedNative ligand (reference)
CarbacyclinCarbocyclicHydroxylFully saturatedAcid stability
IloprostCarbocyclicHydroxymethyl18,19,20-trinorEnhanced half-life
13,14-dehydro-15-cyclohexyl carbaprostacyclinCarbocyclicCyclohexyl13,14-unsaturatedOptimized receptor affinity & metabolic stability

Rationale for 13,14-Dehydro and 15-Cyclohexyl Modifications

The strategic incorporation of both 13,14-dehydro and 15-cyclohexyl modifications addressed specific pharmacological limitations of earlier prostacyclin analogs:

  • 13,14-Dehydro Modification: Introduction of a cis double bond between C13-C14 constrains molecular conformation and enhances selectivity for the IP receptor over other prostanoid receptors (e.g., EP and FP receptors). This conformational restriction optimizes positioning of the carboxylic acid moiety (essential for receptor activation) within the IP receptor binding pocket [1] [5]. Biochemical studies demonstrated this modification potentiates antiplatelet efficacy, with the compound inhibiting ADP-induced human platelet aggregation at ED₅₀ ≈40 nM in platelet-rich plasma and 77 nM in washed platelets – comparable to carbaprostacyclin's potency [5].

  • 15-Cyclohexyl Modification: Replacement of the native C15 hydroxyl with a cyclohexyl group confers steric hindrance against 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for prostaglandin inactivation [5] [9]. The bulky hydrophobic cyclohexyl moiety also enhances binding to the hydrophobic subpocket of the IP receptor, extending residence time and duration of action [5] [7]. Molecular modeling indicates this modification contributes to the compound's nanomolar potency at the IP receptor while simultaneously reducing susceptibility to β-oxidation of the lower side chain [5] [7].

Table 2: Biochemical Effects of Structural Modifications in Carbaprostacyclin Analogs

ModificationChemical RationalePharmacological ImpactReceptor Binding Consequence
Carbocyclic coreReplacement of labile enol ether with -CH₂-Enhanced acid stability & in vivo half-lifeMaintained agonist conformation
13,14-Dehydro bondIntroduction of cis C13=C14 double bondIncreased conformational rigidityEnhanced IP receptor selectivity & potency
15-Cyclohexyl groupBulky alicyclic substituent at C15Resistance to 15-PGDH; enhanced membrane penetrationExtended receptor residence time

The synergistic combination of these modifications in 13,14-dehydro-15-cyclohexyl carbaprostacyclin yielded a compound with optimized pharmacological properties:

  • Receptor Activation Profile: The compound functions as a potent IP receptor agonist, activating Gαs-mediated adenylate cyclase signaling and elevating intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells [3] [7].
  • Metabolic Stability: The 15-cyclohexyl group effectively shields the molecule from first-pass inactivation in pulmonary and hepatic tissues, extending its plasma half-life beyond natural prostacyclin while maintaining clearance pathways distinct from earlier analogs [5] [9].
  • Dual Antiplatelet/Antimetastatic Activity: Beyond cardiovascular effects, the compound inhibits tumor cell-induced platelet aggregation (TCIPA) and platelet-facilitated tumor cell adhesion at nanomolar concentrations, suggesting potential antimetastatic mechanisms [4].

Molecular Visualization Note: Figure 1A illustrates the native prostacyclin structure featuring the labile enol ether (red) and C15 hydroxyl group (blue). Figure 1B highlights the stabilized carbocyclic core (green), 13,14-unsaturated bond (yellow), and 15-cyclohexyl moiety (purple) that define 13,14-dehydro-15-cyclohexyl carbaprostacyclin.

Properties

Product Name

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

IUPAC Name

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1

InChI Key

LGIPMFCHTFFLFR-PRYZLTTQSA-N

SMILES

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O

Synonyms

6,9α-methylene-11α-hydroxy-15,16,17,18,19,20-hexanor-14-(1-hydroxycyclohexyl)-prost-5E-en-13-yn-1-oic acid

Canonical SMILES

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O

Isomeric SMILES

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.